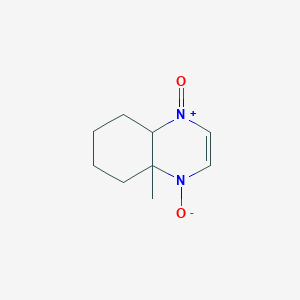
4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its unique structure, which includes multiple functional groups such as oxido and tetrahydro groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce more saturated derivatives.
科学的研究の応用
4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibiting enzyme activity or modulating receptor function.
類似化合物との比較
Similar Compounds
- 4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide shares similarities with other quinoxaline derivatives.
- Compounds such as 2,3-dimethylquinoxaline and 2,3-diphenylquinoxaline have similar structures but differ in their functional groups and properties.
Uniqueness
- The presence of multiple functional groups in this compound makes it unique.
- Its specific structure may confer distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
152860-40-7 |
|---|---|
分子式 |
C9H14N2O2 |
分子量 |
182.223 |
IUPAC名 |
4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C9H14N2O2/c1-9-5-3-2-4-8(9)10(12)6-7-11(9)13/h6-8H,2-5H2,1H3 |
InChIキー |
CHXHDFJLCDUCRO-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1[N+](=O)C=CN2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B588543.png)






